N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide
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Overview
Description
N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide is a complex organic compound featuring a benzofuran core, a sulfonamide group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides and amines.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Formation of the Oxadiazole Ring: This step involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as organolithium or Grignard reagents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its sulfonamide group is known for its presence in various pharmaceuticals, suggesting potential medicinal applications.
Medicine
In medicine, N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The trifluoromethyl group may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides potential bioactivity.
Properties
Molecular Formula |
C22H20F3N3O4S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C22H20F3N3O4S/c1-4-28(5-2)33(29,30)16-9-10-18-17(12-16)13(3)19(31-18)21-26-20(27-32-21)14-7-6-8-15(11-14)22(23,24)25/h6-12H,4-5H2,1-3H3 |
InChI Key |
YZLAOJWODILZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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